molecular formula C9H10F3NO B2675905 2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-ol CAS No. 2248354-52-9

2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-ol

Cat. No.: B2675905
CAS No.: 2248354-52-9
M. Wt: 205.18
InChI Key: RNGWIHUZNAIGNA-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-ol is a fluorinated organic compound that features a trifluoromethyl group attached to a pyridine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of the trifluoromethyl group. This group is known for its electron-withdrawing effects, which can alter the reactivity and stability of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve the large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The use of automated reactors and continuous flow systems can further enhance the production efficiency, ensuring a consistent supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-[4-(Trifluoromethyl)pyridin-3-yl]propan

Properties

IUPAC Name

2-[4-(trifluoromethyl)pyridin-3-yl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-6(5-14)7-4-13-3-2-8(7)9(10,11)12/h2-4,6,14H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGWIHUZNAIGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=C(C=CN=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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